![molecular formula C17H21N3O3S B5512401 ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)
ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate
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Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential for diverse chemical reactions and properties. It shares structural similarities with other cyclopenta[d]thieno[2,3-b]pyridine derivatives, which have been studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related cyclopenta[d]thieno[2,3-b]pyridine derivatives involves multi-step chemical processes, including reactions like the Biginelli reaction or Mannich-type aminomethylation. These methods typically employ catalysts such as p-toluenesulfonic acid (pTSA) in reflux conditions for the synthesis of the desired compound (Hery Suwito et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These analytical methods provide insights into the molecular composition, including the arrangement of the cyclopenta[d]thieno[2,3-b]pyridine core and its substituents (Hery Suwito et al., 2018).
Chemical Reactions and Properties
The cyclopenta[d]thieno[2,3-b]pyridine derivatives undergo various chemical reactions, including cyclization and aminomethylation, leading to the formation of novel heterocyclic systems. These reactions are influenced by factors such as the choice of catalyst, reaction conditions, and the nature of substituents attached to the core structure (V. Dotsenko et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular arrangement. The central thienopyridine ring system, for instance, has been found to be essentially planar in some derivatives, influencing the compound's overall stability and reactivity (U. H. Patel et al., 2003).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Cyclopenta[d]thieno[2,3-b]pyridine derivatives exhibit a range of chemical behaviors depending on their specific substitutions, such as their ability to undergo nucleophilic substitution reactions or to form stable intramolecular hydrogen bonds (U. H. Patel et al., 2003).
Scientific Research Applications
Chemical Synthesis and Derivatives
Research indicates various applications in chemical synthesis. Dotsenko et al. (2008) describe the synthesis of cyclopenta[c]pyridine derivatives, where Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate is reacted with cyanothioacetamide to give morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate, which is a related compound. This compound, under certain conditions, yields cyclopenta[d]thieno[2,3-b]pyridine (Dotsenko, Krivokolysko, & Litvinov, 2008).
Girgis et al. (2008) synthesized 3-pyridinecarboxylates with potential vasodilation properties, using a reaction involving secondary amines like morpholine with 2-bromo-3-pyridinecarboxylate derivatives (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Biological Activity and Therapeutic Potential
The compound's derivatives show promise in biological activity and potential therapeutic applications. Paronikyan et al. (2016) synthesized derivatives that reacted with benzoyl isothiocyanate, yielding 1-thioureido derivatives with potential for further biological activity studies (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).
Yamagata et al. (1993) worked on the synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization, which is relevant to the synthesis of compounds with potential biological activity (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).
properties
IUPAC Name |
ethyl 3-amino-8-morpholin-4-yl-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-17(21)14-13(18)12-10-4-3-5-11(10)15(19-16(12)24-14)20-6-8-22-9-7-20/h2-9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOLZEWFARNRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CCC3)N4CCOCC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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